molecular formula C20H21N5O4 B1664113 3-AQC

3-AQC

Cat. No.: B1664113
M. Wt: 395.4 g/mol
InChI Key: UHLVYEOCPBNJNA-BTJKTKAUSA-N
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Description

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate, commonly referred to as 3-AQC, is a synthetic compound known for its role as a competitive antagonist of the 5-hydroxytryptamine type 3 receptor. This compound has garnered attention in scientific research due to its potent biological activity and its applications in various fields, including neuroscience and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate typically involves the reaction of 2-chloroquinoxaline with 4-allylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can streamline the process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate involves its competitive antagonism at the 5-hydroxytryptamine type 3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter, thereby modulating neurotransmission and exerting its pharmacological effects. The molecular targets include the 5-hydroxytryptamine type 3 receptor, and the pathways involved are related to serotonin signaling .

Comparison with Similar Compounds

  • Tropisetron
  • Ondansetron
  • Granisetron

Comparison: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate is unique due to its higher potency as a 5-hydroxytryptamine type 3 receptor antagonist compared to similar compounds like tropisetron and ondansetron. Its distinct chemical structure allows for more effective binding and inhibition of the receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVYEOCPBNJNA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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